molecular formula C21H38O4 B588207 1-Linoleoyl-rac-glycerol-d5 CAS No. 1795137-84-6

1-Linoleoyl-rac-glycerol-d5

Cat. No.: B588207
CAS No.: 1795137-84-6
M. Wt: 359.562
InChI Key: WECGLUPZRHILCT-HRFNPRCSSA-N
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Description

Significance of Glycerolipids in Metabolic and Cellular Processes

Glycerolipids are a major class of lipids that are fundamental to life, constructed upon a glycerol (B35011) backbone. researchgate.netfiveable.me They are integral to numerous biological functions, including forming the structural basis of cellular membranes, serving as a primary mode of energy storage, and acting as critical signaling molecules. researchgate.netcreative-proteomics.com As components of cell membranes, glycerolipids like phospholipids (B1166683) create a selectively permeable barrier that controls the passage of substances and maintains cellular integrity. fiveable.me

In energy metabolism, triacylglycerols (TAGs), the most prevalent type of glycerolipid, function as the body's main long-term energy reserve. fiveable.mecreative-proteomics.com Stored in adipose tissue, these molecules can be broken down into fatty acids and glycerol to provide energy during periods of fasting or high demand. creative-proteomics.com Furthermore, glycerolipids and their metabolic products, such as diacylglycerols (DAGs), are vital second messengers in cell signaling pathways. researchgate.netnih.govresearchgate.net They can activate key enzymes like protein kinase C, which regulates a wide array of cellular processes including growth, differentiation, and gene expression. fiveable.meresearchgate.net

Principles of Stable Isotope Tracing and Its Utility in Biological Systems

Stable isotope tracing is a powerful analytical technique used to investigate metabolic pathways within a living system. researchgate.netnih.gov This method involves introducing a nutrient or molecule that has been labeled with a stable (non-radioactive) heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govworktribe.com These labeled atoms act as a "tracer," allowing researchers to follow the path of the molecule as it is absorbed and metabolized by the cell. nih.gov

The core principle lies in the mass difference between the heavy isotope and its more common lighter counterpart. nih.gov As the labeled compound is processed through various biochemical reactions, the heavy isotope is incorporated into downstream metabolites. Using highly sensitive analytical instruments like mass spectrometers, scientists can detect and measure the mass shift in these metabolites. nih.gov This allows for the precise quantification of metabolic flux—the rate at which molecules move through a particular pathway—providing dynamic insights into cellular processes that are not achievable with traditional methods. researchgate.netnih.gov The use of stable isotopes has been a cornerstone of metabolic research for nearly a century, enabling detailed investigations into the complex regulation of metabolism in health and disease. nih.govnih.gov

Rationale for Deuterated 1-Linoleoyl-rac-glycerol as a Research Probe

1-Linoleoyl-rac-glycerol-d5 is a deuterated form of 1-monolinolein, a monoglyceride. clearsynth.com The "d5" designation indicates that five hydrogen atoms in the glycerol portion of the molecule have been replaced with deuterium. lgcstandards.comnih.gov This labeling makes it an ideal probe for metabolic research. pharmaffiliates.com

By introducing this compound into a biological system, researchers can trace the metabolism of this specific monoglyceride. nih.gov It can be used to study the enzymes involved in its synthesis and breakdown, and to follow the incorporation of its linoleoyl and glycerol components into more complex lipids like diacylglycerols and triacylglycerols. nih.govmedchemexpress.com This provides valuable information on lipid metabolism pathways. mdpi.com For instance, labeled glycerolipids are used to differentiate the functions of various enzymes in triglyceride synthesis and to understand how different fatty acids contribute to lipid accumulation or lipotoxicity. nih.govmdpi.com The compound has been identified as a biomarker for studying metabolic responses to certain toxins and as a control agent for free-living amoebas. pharmaffiliates.com

Chemical and Physical Properties

The table below summarizes key properties of this compound.

PropertyValueSource
Chemical Name This compound clearsynth.comlgcstandards.com
CAS Number 1795137-84-6 lgcstandards.com
Molecular Formula C₂₁H₃₃D₅O₄ clearsynth.comlgcstandards.com
Molecular Weight 359.55 g/mol clearsynth.comlgcstandards.com
Unlabeled CAS Number 2277-28-3 lgcstandards.com
Isotope Label Deuterium lgcstandards.com

Research Applications

The table below highlights research findings related to the use of stable isotope-labeled glycerolipids.

Research AreaFindingSignificanceSource
Hepatic Lipid Metabolism Stable isotope-labeled glycerol and oleic acid were used to distinguish the roles of DGAT1 and DGAT2 enzymes in triglyceride synthesis.Showed that DGAT2 primarily uses endogenously synthesized fatty acids, while DGAT1 esterifies exogenous fatty acids. nih.gov
Lipotoxicity Studies Stable isotope-labeled lipidomics helped track the metabolic fate of different fatty acids in liver cells.Revealed that saturated fatty acids like palmitic acid can induce inflammation and cell death, while monounsaturated fatty acids lead to lipid droplet accumulation. mdpi.com
Fatty Acid Synthesis Deuterated water was used to measure the synthesis rates of plasma cholesterol and palmitate in vivo.Determined the number of deuterium atoms incorporated, providing a more accurate method for calculating lipid synthesis rates in living organisms. nih.gov
Metabolic Flux Analysis Labeled glucose was used to trace the synthesis of glycerolipids and sphingolipids.Enabled the quantification of metabolic fluxes across the lipidome, offering a comprehensive view of lipid metabolism. biorxiv.org

Properties

CAS No.

1795137-84-6

Molecular Formula

C21H38O4

Molecular Weight

359.562

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/i18D2,19D2,20D

InChI Key

WECGLUPZRHILCT-HRFNPRCSSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 2,3-Dihydroxypropyl Ester-d5;  1-Glyceryl Linoleate-d5;  1-Linoleylglycerol-d5;  1-Monolinolein-d5;  1-Monolinoleoyl-rac-glycerol-d5;  Glycerol 1-Monolinolate-d5;  Oleinate 288-d5;  α-Glyceryl linoleate-d5;  α-Monolinolein-

Origin of Product

United States

Synthesis and Purity Assessment Methodologies for 1 Linoleoyl Rac Glycerol D5

Synthetic Routes for Deuterium (B1214612) Incorporation into Glycerolipid Structures

The targeted incorporation of deuterium into the glycerol (B35011) moiety of 1-Linoleoyl-rac-glycerol-d5 requires a precise multi-step chemical synthesis. The most common strategy involves using a commercially available deuterated starting material, glycerol-d5, to ensure the specific placement of the deuterium atoms.

A general synthetic pathway proceeds as follows:

Protection of the Glycerol Backbone: To ensure that the linoleoyl group is attached specifically to the sn-1 position, the hydroxyl groups at the sn-2 and sn-3 positions of the glycerol-d5 backbone are first protected. A common method is the formation of an isopropylidene ketal by reacting glycerol-d5 with acetone (B3395972) under acidic conditions. This reaction yields 1,2-isopropylidene-rac-glycerol-d5.

Acylation with Linoleic Acid: The protected glycerol-d5 intermediate is then acylated at the free primary hydroxyl group using linoleic acid. This esterification is typically carried out using an activated form of linoleic acid, such as linoleoyl chloride, in the presence of a base to neutralize the HCl byproduct. This step forms the key intermediate, 1-Linoleoyl-2,3-isopropylidene-rac-glycerol-d5. cymitquimica.com

Deprotection: The final step is the removal of the isopropylidene protecting group to free the hydroxyl groups at the sn-2 and sn-3 positions. This is usually achieved through acid-catalyzed hydrolysis, yielding the final product, this compound.

Alternative methods for deuterium incorporation into lipids include catalytic H/D exchange using heavy water (D₂O) and a metal catalyst, but this approach is less specific and can lead to deuterium scrambling across the molecule. europa.eu For a precisely labeled standard like this compound, synthesis from a deuterated building block is the preferred route.

Spectroscopic and Chromatographic Characterization Techniques for Deuterated Glycerolipids

Following synthesis, the identity, isotopic enrichment, and purity of this compound must be thoroughly verified using a combination of analytical techniques.

NMR spectroscopy is a powerful, non-destructive technique used to confirm the molecular structure and the specific location of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the glycerol backbone (at the C1, C2, and C3 positions) should be absent or significantly diminished. The presence of the characteristic signals for the linoleoyl fatty acid chain confirms that the acylation was successful.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum would show signals at chemical shifts corresponding to the glycerol backbone positions, providing direct evidence of successful deuterium incorporation at the intended sites. uc.ptnih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the glycerol backbone that are bonded to deuterium will exhibit characteristic changes, such as altered chemical shifts and splitting patterns (due to C-D coupling), compared to the unlabeled analogue. mdpi.com Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and TOCSY (Total Correlation Spectroscopy) can also be employed to definitively map the connectivity and confirm the labeling pattern within the glycerol subunit. nih.gov

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and for quantifying the level of isotopic enrichment. creative-proteomics.com

High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the primary method used. rsc.org The analysis focuses on two key aspects:

Molecular Weight Confirmation: The mass spectrum of this compound will show a molecular ion peak corresponding to its calculated mass (C₂₁H₃₃D₅O₄), which is approximately 5 Daltons higher than its unlabeled counterpart (C₂₁H₃₈O₄). medchemexpress.comlgcstandards.com

Isotopic Enrichment Calculation: By examining the distribution of isotopic peaks (isotopologues) for the molecular ion, the percentage of deuterium incorporation can be precisely calculated. A pure sample of this compound will have its most abundant ion peak at M+5 (relative to the monoisotopic mass of the unlabeled compound). The relative intensities of any residual M+0 to M+4 peaks are used to calculate the isotopic purity, which is a measure of the percentage of molecules that are fully deuterated. rsc.orgthermofisher.com This ensures that the internal standard has a distinct and well-defined mass for accurate quantification.

The table below illustrates the expected mass differences and provides a sample representation of data used to assess isotopic enrichment.

ParameterUnlabeled 1-Linoleoyl-rac-glycerolThis compound
Molecular Formula C₂₁H₃₈O₄C₂₁H₃₃D₅O₄
Molecular Weight 354.52 g/mol 359.55 g/mol
Primary Ion in MS [M+H]⁺ or [M+NH₄]⁺[M+H]⁺ or [M+NH₄]⁺
Expected m/z Shift N/A~ +5 Da
Isotopic Purity Goal N/A>98%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Validation

Chromatographic Purity Evaluation for Quantitative Research Applications

For this compound to be effective as an internal standard, its chemical purity must be high, ensuring that the measured signal comes only from the compound of interest. Chromatographic methods are used to separate the target compound from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of glycerolipids. creative-proteomics.com A sample is injected into the HPLC system, typically using a reversed-phase (e.g., C18) column, and a mobile phase gradient is used to separate compounds based on their hydrophobicity. The eluting compounds are monitored by a detector, such as an Ultraviolet (UV) detector, an Evaporative Light-Scattering Detector (ELSD), or a Mass Spectrometer (MS). aocs.org The chemical purity is determined by calculating the area of the main product peak as a percentage of the total area of all peaks in the chromatogram. For quantitative research applications, a purity of >95% is typically required. lgcstandards.com

Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic technique often used for initial purity assessment and for monitoring the progress of the synthesis reaction. By spotting the sample on a silica (B1680970) plate and developing it with an appropriate solvent system, the main compound can be separated from impurities. While less quantitative than HPLC, it provides a quick visual confirmation of purity. plos.org

The table below summarizes the key analytical techniques and their roles in the quality control of this compound.

Analytical TechniquePurposeKey Findings
¹H NMR Structural ConfirmationAbsence of proton signals from the glycerol backbone.
²H & ¹³C NMR Deuterium Position ValidationDirect detection of deuterium; altered carbon signals confirming C-D bonds.
LC-MS (HR-MS) Isotopic Enrichment & PurityCorrect molecular weight; calculation of isotopic purity from isotopologue distribution.
HPLC (UV/ELSD) Chemical PurityQuantification of purity by peak area percentage, typically >95%.

Advanced Analytical Methodologies Employing 1 Linoleoyl Rac Glycerol D5

Mass Spectrometry-Based Lipidomics and Metabolomics

Mass spectrometry (MS) has become a cornerstone of lipid analysis, offering high sensitivity and specificity. plos.org The use of stable isotope-labeled internal standards, such as 1-Linoleoyl-rac-glycerol-d5, is fundamental to achieving accurate and reproducible quantification in complex biological matrices. thermofisher.com

Quantitative Determination of Glycerolipids using Internal Standard Methodology

In mass spectrometry-based lipidomics, one of the primary challenges is overcoming variations in sample preparation and instrument response. The internal standard methodology addresses this by adding a known quantity of a labeled compound, like this compound, to the sample prior to analysis. thermofisher.comavantiresearch.com This deuterated standard co-elutes and co-ionizes with its non-labeled counterpart, experiencing similar matrix effects and ionization suppression or enhancement. thermofisher.com By comparing the signal intensity of the analyte to that of the internal standard, a more accurate quantification of the endogenous glycerolipid can be achieved. researchgate.net

This approach is particularly valuable in the analysis of complex lipid mixtures where numerous molecular species are present. aocs.org For instance, in the quantitative analysis of monoglycerides (B3428702), diglycerides, and triglycerides, a single internal standard per lipid class can be employed to adjust for variations. plos.orgresearchgate.net The use of deuterated standards, such as those available in comprehensive lipidomics mixtures, allows for the multiplexed analysis of various lipid classes in a single run. caymanchem.comsigmaaldrich.com

Table 1: Representative Applications of Internal Standards in Glycerolipid Analysis

Analytical GoalInternal Standard StrategyKey Benefit
Relative Quantification of Lipid ClassesSingle deuterated standard per class (e.g., this compound for monoglycerides)Corrects for extraction and ionization variability, allowing comparison between samples. avantiresearch.com
"Accurate" QuantificationMultiple deuterated standards per class covering a range of fatty acid chain lengths and unsaturationCorrects for differential fragmentation efficiencies, providing more accurate concentration values. avantiresearch.com
Targeted MetabolomicsStable isotope-labeled standards for each target metaboliteCompensates for matrix effects, enabling precise quantification in complex biological samples. thermofisher.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for achieving the highest level of accuracy in quantitative analysis. This technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. Since the amount of the added standard is known, the absolute concentration of the endogenous analyte can be precisely calculated.

The key advantage of IDMS is its ability to correct for losses during sample preparation and analysis, as both the analyte and the standard are affected proportionally. While 13C and 15N labels are often preferred for their chemical stability, deuterium (B1214612) labeling, as in this compound, is also widely used. thermofisher.com However, it is crucial to ensure that the deuterium atoms are in non-exchangeable positions to prevent H-D exchange, which could compromise the accuracy of the quantification. researchgate.net

Targeted and Untargeted Approaches in Deuterated Lipid Analysis

Both targeted and untargeted approaches in lipidomics and metabolomics benefit from the use of deuterated internal standards like this compound.

Targeted analysis focuses on the quantification of a predefined set of known metabolites. sigmaaldrich.com In this context, this compound would be used to specifically and accurately quantify 1-linoleoyl-rac-glycerol and potentially other closely related monoglycerides. The high sensitivity and selectivity of techniques like triple quadrupole mass spectrometry (QqQ MS) are maximized when combined with stable isotope-labeled internal standards. thermofisher.com

Untargeted analysis , on the other hand, aims to measure as many metabolites as possible in a sample without prior selection. sigmaaldrich.com While absolute quantification is more challenging in untargeted studies, deuterated standards are still crucial for data normalization and quality control. metabolomicscentre.ca They help to correct for instrument drift and batch-to-batch variation, allowing for more reliable comparisons between different sample groups. thermofisher.com In untargeted UPLC-MS profiling, for example, a combination of methods can be used to expand metabolome coverage, with internal standards playing a key role in ensuring data quality. acs.org

Chromatographic Separation Techniques for Glycerolipid Profiling

Chromatography is an essential step in lipid analysis, allowing for the separation of complex lipid mixtures prior to detection by mass spectrometry. The choice of chromatographic technique depends on the specific properties of the glycerolipids being analyzed.

Liquid Chromatography (LC) coupled with Mass Spectrometry

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of glycerolipids. plos.org The separation of lipids can be achieved using either normal-phase or reversed-phase chromatography.

Normal-Phase LC-MS: This technique separates lipids based on the polarity of their head groups. It is effective for separating different lipid classes, such as monoglycerides, diglycerides, and triglycerides. aocs.orgnih.gov

Reversed-Phase LC-MS: This method separates lipids based on the length and degree of unsaturation of their fatty acyl chains. It is ideal for resolving individual molecular species within a lipid class. researchgate.net

Ultra-high-performance liquid chromatography (UHPLC) coupled with MS offers enhanced resolution and sensitivity for lipid profiling. unitn.it In all LC-MS applications, the inclusion of an internal standard like this compound is critical for accurate quantification, as it co-elutes with the target analytes and helps to correct for variations in retention time and ionization efficiency. unitn.it A study on grape lipids demonstrated the validation of an LC-MS/MS method for the quantification of various lipid classes, including glycerolipids, highlighting the importance of such methods. nih.gov

Table 2: Comparison of LC-MS Techniques for Glycerolipid Analysis

TechniqueSeparation PrinciplePrimary Application
Normal-Phase LC-MSPolarity of lipid head groupsSeparation of lipid classes (e.g., monoglycerides from diglycerides). aocs.org
Reversed-Phase LC-MSFatty acid chain length and unsaturationResolution of individual molecular species within a lipid class. researchgate.net
UPLC-MSSmaller particle size columnsHigh-resolution separation and increased sensitivity for comprehensive lipid profiling. acs.orgunitn.it

Gas Chromatography (GC) coupled with Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of glycerolipids, particularly for fatty acid profiling. numberanalytics.comavantiresearch.com However, due to the low volatility of glycerolipids, a derivatization step is typically required to convert them into more volatile compounds. numberanalytics.comiupac.org Common derivatization methods include silylation to form trimethylsilyl (B98337) (TMS) ethers or methylation to form fatty acid methyl esters (FAMEs). numberanalytics.comscispace.com

Once derivatized, the compounds can be separated by GC and detected by MS. nih.gov The use of a deuterated internal standard like this compound, which is also derivatized alongside the sample, is essential for accurate quantification. nih.gov This approach corrects for inconsistencies in the derivatization reaction and for variations during the GC-MS analysis. nih.gov GC-MS methods have been developed for the quantitative determination of total monoglycerides, diglycerides, and triglycerides in various matrices. astm.org The technique is also used for the characterization of glycerolipids in complex samples like materials from works of art. acs.orgresearchgate.net

Data Processing and Bioinformatic Analysis in Stable Isotope Tracing Experiments

Following data acquisition from liquid chromatography-mass spectrometry (LC-MS), the raw spectral data undergoes a multi-step processing pipeline. A primary step is the normalization of the data, which corrects for variations in sample preparation and instrument response. In experiments using this compound, this compound serves as an ideal internal standard for normalization, particularly for the class of monoglycerides and related lipids. uq.edu.aumetabolomicscentre.ca Software packages can employ methods like probabilistic quotient normalization (PQN) or use the known concentration of the deuterated internal standard to adjust the signal intensity of endogenous lipids across different samples. uq.edu.au This ensures that observed differences are due to biological variation rather than technical variability.

Lipid identification is another crucial step. Software platforms such as MS-DIAL, Lipostar, and LipidSearch are used to identify lipid species from the complex LC-MS data. mdpi.com These tools match the acquired mass spectra and retention times to extensive lipid libraries. The presence of the d5-label in the internal standard helps to confirm the retention time and fragmentation pattern for the corresponding unlabeled linoleoyl glycerol (B35011) species.

Once lipids are identified and their abundances are normalized, the dataset is ready for quantitative and statistical analysis. The incorporation of the deuterium label from this compound into downstream lipid species is calculated to determine metabolic flux. This involves tracking the mass shift in newly synthesized lipids that have incorporated the deuterated glycerol backbone. nih.gov For instance, the synthesis of a triglyceride from the administered this compound would result in a product with a mass increase of 5 Daltons, which can be specifically monitored.

Bioinformatic and statistical analyses are then employed to interpret these quantitative data. Tools like MetaboAnalyst and the R/Bioconductor package lipidr are frequently used. uq.edu.aumetabolomicscentre.calcms.cz Common statistical approaches include:

Univariate analysis : Methods like t-tests and ANOVA are used to identify statistically significant changes in the abundance of individual lipid species between different experimental groups (e.g., control vs. treated). uq.edu.aulcms.cz

The results are often visualized using volcano plots, which highlight lipids that are both statistically significant and exhibit a large magnitude of change, or heatmaps that show the relative abundance of lipids across all samples. uq.edu.aumetabolomicscentre.ca

The ultimate goal of many stable isotope tracing experiments is metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions. nih.govmdpi.com By measuring the rate of incorporation of the deuterium label from this compound into various lipid pools over time, researchers can model and calculate the flux through specific biochemical pathways, such as triglyceride synthesis or phospholipid remodeling. nih.gov This provides a dynamic view of cellular metabolism that is not achievable with static measurements alone.

The following interactive table illustrates a simplified dataset from a hypothetical stable isotope tracing experiment, showing how data is processed to reveal metabolic insights.

Table 1: Processed Data from a Stable Isotope Tracing Experiment
Lipid SpeciesControl Group (Relative Abundance)Treated Group (Relative Abundance)Fold ChangeP-valueIsotopic Enrichment (Treated Group)
1-Linoleoyl-rac-glycerol1.050.850.810.15N/A
Triglyceride (52:2)25.445.21.780.00235%
Phosphatidylcholine (36:2)15.816.11.020.895%
Diacylglycerol (34:2)5.29.81.880.01142%

Applications of 1 Linoleoyl Rac Glycerol D5 in Investigating Glycerolipid Metabolism and Turnover

Elucidation of De Novo Glycerolipid Synthesis Pathways

The de novo synthesis of glycerolipids, also known as the Kennedy pathway, involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone. mdpi.comnih.gov 1-Linoleoyl-rac-glycerol-d5 can be utilized to probe aspects of this pathway. Once administered to a biological system, it can be phosphorylated to form lysophosphatidic acid-d5 (LPA-d5), a key intermediate in de novo synthesis. The labeled LPA-d5 can then be further acylated to produce phosphatidic acid-d5 (PA-d5), which sits (B43327) at a crucial branch point in glycerolipid synthesis. researchgate.net

By tracking the incorporation of the d5-label into downstream lipids such as diacylglycerols (DAG) and triacylglycerols (TAG), researchers can elucidate the relative fluxes through different branches of the de novo pathway. nih.gov For instance, the conversion of labeled PA-d5 to DAG-d5 and subsequently to TAG-d5 can be monitored over time to determine the rate of TAG synthesis. mdpi.com These types of pulse-chase experiments, where the labeled precursor is introduced and its metabolic products are analyzed at various time points, are instrumental in building quantitative models of lipid synthesis. oup.comoup.com

Table 1: Key Intermediates in De Novo Glycerolipid Synthesis Traced by this compound

Labeled PrecursorKey Labeled IntermediatesDownstream Labeled ProductsPathway Investigated
This compoundLysophosphatidic acid-d5 (LPA-d5), Phosphatidic acid-d5 (PA-d5)Diacylglycerol-d5 (DAG-d5), Triacylglycerol-d5 (TAG-d5), Phosphatidylcholine-d5 (PC-d5)De Novo Glycerolipid Synthesis (Kennedy Pathway)

Tracing Pathways of Glycerolipid Remodeling and Acyl Chain Exchange

Glycerolipid remodeling, often referred to as the Lands cycle, is a critical process for modifying the fatty acid composition of lipids after their initial synthesis. biorxiv.org This pathway involves the deacylation of a glycerolipid to form a lysophospholipid, followed by reacylation with a different fatty acyl-CoA. This compound is an invaluable tracer for studying these remodeling events.

When this compound is incorporated into a glycerolipid, such as phosphatidylcholine (PC), the d5-labeled glycerol (B35011) backbone remains intact while the acyl chains can be exchanged. For example, the linoleoyl group at the sn-1 position can be removed by a phospholipase A2 (PLA2) to generate a lysophosphatidylcholine-d5 (LPC-d5). This LPC-d5 can then be reacylated by a lysophosphatidylcholine (B164491) acyltransferase (LPCAT) with a different fatty acid, leading to a remodeled PC molecule that still contains the d5-labeled glycerol backbone but has a new acyl chain composition. oup.com By analyzing the mass shifts in the lipid species, researchers can identify and quantify the extent of acyl chain remodeling. acs.org

Investigation of Enzymatic Esterification and Transesterification Reactions Involving Glycerolipids

The formation and breakdown of ester bonds in glycerolipids are catalyzed by a variety of enzymes, and this compound can be used to study the kinetics and mechanisms of these reactions. researchgate.net Esterification is the process of forming an ester bond, such as the acylation of a diacylglycerol to form a triacylglycerol, a reaction catalyzed by diacylglycerol acyltransferases (DGATs). frontiersin.org

Transesterification, the exchange of an acyl group between an ester and an alcohol, is another important reaction in lipid metabolism. nih.gov By using this compound as a substrate, the activity of enzymes that catalyze these reactions can be monitored. For example, the incorporation of the labeled linoleoyl group from this compound into other lipids or the transfer of an acyl group to the free hydroxyl on the d5-glycerol backbone can be quantified using mass spectrometry. researchgate.net This allows for the characterization of enzyme specificity and reaction rates under various conditions.

Kinetic Analysis of Linoleic Acid Incorporation and Metabolism within Glycerolipid Pools

The deuterium (B1214612) label on the glycerol backbone of this compound allows for the specific tracking of the fate of the entire monoacylglycerol molecule, including its linoleic acid moiety. medchemexpress.com This enables detailed kinetic analysis of how linoleic acid is incorporated into and metabolized within different glycerolipid pools.

Following the administration of this compound, the appearance of the d5-label in various lipid classes over time provides a direct measure of the rate of incorporation. nih.gov For example, the initial rate of appearance of d5-labeled triacylglycerol would reflect the combined rates of de novo synthesis and remodeling pathways that utilize the administered monoglyceride. By performing pulse-chase experiments and analyzing the decay of the labeled species, the turnover rates of different glycerolipid pools containing linoleic acid can be determined. nih.gov This provides crucial information on the dynamic nature of lipid metabolism and how it is affected by various physiological or pathological conditions.

Table 2: Research Findings on Linoleic Acid Metabolism using Labeled Precursors

Study FocusKey FindingLabeled Precursor UsedReference
Desaturation of linoleic acidIn developing seeds, labeled oleate (B1233923) was rapidly converted to linoleate (B1235992) within phosphatidylcholine.[1-14C]Acetate nih.gov
Glycerol incorporation into lipidsLabeled glycerol was incorporated into the glycerol backbone of various glycerolipids, with different incorporation rates for different lipid classes.[2-3H]Glycerol nih.gov
Fatty acid flux in developing embryosShort-term labeling revealed the initial paths of newly synthesized fatty acids through the lipid biosynthetic network into TAG.[14C]acetate oup.com
Glycerol backbone fluxPulse-chase experiments with labeled glycerol tracked the movement of the glycerol backbone between different lipid species.[14C]glycerol oup.com

Studies on Glycerolipid Catabolism and Degradation Pathways

The breakdown of glycerolipids is a fundamental process for energy production and the recycling of lipid components. frontiersin.org this compound can be used to trace the catabolic fate of glycerolipids. As labeled glycerolipids are degraded by lipases, the release of the d5-labeled glycerol backbone or its metabolites can be monitored.

For instance, the complete hydrolysis of a d5-labeled triacylglycerol would release d5-glycerol and fatty acids. The d5-glycerol can then enter other metabolic pathways, such as glycolysis (after phosphorylation and oxidation) or gluconeogenesis. By tracking the appearance of the d5-label in metabolites of these pathways, researchers can quantify the rate of glycerolipid catabolism and understand how it is regulated. This approach is particularly valuable for studying metabolic disorders where lipid breakdown is impaired. nih.gov

Research Paradigms and Experimental Models Utilizing 1 Linoleoyl Rac Glycerol D5

In Vitro Cellular System Investigations (e.g., adipocytes, hepatocytes, immune cells)

In vitro cellular models are fundamental to understanding the cellular and molecular mechanisms of lipid metabolism. In these controlled environments, 1-Linoleoyl-rac-glycerol-d5 is an indispensable internal standard for quantitative lipidomics studies involving various cell types.

Adipocytes: The differentiation of preadipocytes into mature, lipid-laden adipocytes is a key area of metabolic research. Lipidomics studies tracking this process reveal dramatic shifts in the cellular lipidome. researchgate.net During adipogenesis, there is a massive accumulation of triacylglycerols (TAGs), and the composition of various lipid classes, including monoacylglycerols (MGs), diacylglycerols (DAGs), and phospholipids (B1166683), undergoes significant remodeling. researchgate.nethelmholtz-munich.de For instance, in human SGBS (Simpson-Golabi-Behmel syndrome) cells, the relative fraction of TAGs can increase from approximately 10% to over 96% of the total lipid content during differentiation. researchgate.net The use of this compound as an internal standard would enable the precise quantification of endogenous 1-linoleoyl-rac-glycerol, a key intermediate in the synthesis and breakdown of TAGs. rsc.org This allows researchers to accurately track the dynamic changes in monoacylglycerol pools during adipocyte differentiation and maturation.

Hepatocytes: The liver is a central hub for lipid metabolism. In vitro studies using primary hepatocytes or hepatocyte cell lines are crucial for investigating processes like de novo lipogenesis, fatty acid oxidation, and the assembly of lipoproteins. In studies of non-alcoholic fatty liver disease (NAFLD), for example, researchers use lipidomics to quantify the accumulation of various lipid species, including potentially lipotoxic diacylglycerols and ceramides (B1148491). memphis.edu By adding a known quantity of this compound to cell extracts, the absolute or relative amounts of endogenous monoacylglycerols can be accurately determined, providing insights into the metabolic dysregulation that characterizes liver diseases. memphis.edu

Immune Cells: Lipid mediators play a critical role in regulating immune responses. The non-deuterated form of the compound, 1-linoleoyl-rac-glycerol, is a precursor for various functional lipids, including phospholipids, and can mitigate inflammation induced by Apolipoprotein CIII through the reduction of IL-6. helmholtz-munich.demedchemexpress.com Its metabolism in human eosinophils and neutrophils leads to the production of other bioactive lipids. medchemexpress.com In lipidomics studies of immune cells like macrophages, neutrophils, or lymphocytes, this compound is used as an internal standard to quantify the levels of endogenous monoacylglycerols. This is vital for understanding how these signaling lipids are generated and how they contribute to inflammatory processes.

Table 1: Representative Lipid Class Distribution Changes During In Vitro Adipogenesis of Human SGBS Cells This table is generated based on data from lipidomics studies of adipocyte differentiation and illustrates the type of quantitative data that relies on internal standards like this compound for accuracy.

Lipid Class Relative Abundance (Undifferentiated) Relative Abundance (Differentiated)
Triacylglycerols (TAG) ~10% >95%
Phosphatidylcholines (PC) High Decreased
Phosphatidylethanolamines (PE) High Decreased
Sphingomyelins (SM) High Decreased
Diacylglycerols (DAG) Low Increased
Cholesteryl Esters (CE) Moderate Decreased

Ex Vivo Organ and Tissue Explant Studies

Ex vivo studies, which involve the analysis of tissues or organs outside the living organism, provide a bridge between in vitro and in vivo research. In this context, this compound is crucial for the accurate quantification of monoacylglycerols in tissue extracts.

Research on tissue lipid composition, for instance in metabolic diseases, relies on the precise measurement of lipid species in biopsies or explanted tissues. For example, lipidomics analysis of liver, muscle, and heart tissues can reveal the storage of lipotoxic species like diacylglycerols and ceramides in lipid droplets. memphis.edu When analyzing these tissues, a deuterated internal standard such as this compound is added during the lipid extraction process. This allows for the correction of any variability in extraction efficiency and instrument response, ensuring that the measured levels of endogenous monoacylglycerols are accurate.

In studies of organ perfusion, where an organ is maintained in a metabolically active state outside the body, metabolomics and lipidomics of the perfusate and tissue can provide insights into organ viability and function. oup.comfrontiersin.org The use of deuterated internal standards is essential for quantifying the release or uptake of lipids by the perfused organ, offering a dynamic view of its metabolic state.

In Vivo Animal Model Research for Metabolic Flux Analysis

In vivo studies using animal models are critical for understanding the complex interplay of metabolic pathways in a whole organism. Metabolic flux analysis with stable isotope tracers is a powerful technique to quantify the flow of metabolites through these pathways. researchgate.netbiorxiv.org

In this paradigm, stable isotope-labeled compounds, such as deuterated water (D₂O) or 13C-labeled substrates, are administered to the animal. researchgate.netmetabolomicsworkbench.org The incorporation of these isotopes into various metabolites is then measured by mass spectrometry. While this compound itself is typically used as an internal standard for quantification rather than a tracer, its application is fundamental to the accuracy of these studies. By providing a reliable quantification of the total pool size of monoacylglycerols, it allows for a more precise calculation of the flux of labeled isotopes into this lipid class.

For example, to study de novo lipogenesis in the liver, an animal might be given deuterated water. The deuterium (B1214612) atoms will be incorporated into newly synthesized fatty acids and, subsequently, into complex lipids like monoacylglycerols. To accurately determine the rate of synthesis, the total amount of 1-linoleoyl-rac-glycerol in a liver sample needs to be quantified. This is where this compound would be used as an internal standard, added to the tissue homogenate before lipid extraction and analysis.

Table 2: Application of this compound in Different Research Paradigms This table summarizes the primary role of this compound in the described research contexts.

Research Paradigm Primary Role of this compound Key Research Question Addressed
In Vitro Cellular Systems Internal Standard for Quantitative Lipidomics How do cellular lipid profiles change in response to stimuli or during differentiation?
Ex Vivo Organ/Tissue Studies Internal Standard for Tissue Lipid Quantification What is the lipid composition of specific tissues in health and disease?
In Vivo Metabolic Flux Analysis Internal Standard for Pool Size Determination What is the rate of synthesis and turnover of lipids in a living organism?
Reconstituted Enzymatic Reactions Substrate for Kinetic Analysis/Internal Standard What are the kinetic parameters of enzymes that metabolize monoacylglycerols?

Reconstitution of Enzymatic Reactions with Purified Enzymes

Understanding the function of individual enzymes involved in lipid metabolism often requires in vitro assays with purified components. In this setting, this compound can be used in two principal ways.

Firstly, and most commonly, it serves as an internal standard for the quantification of the product or the remaining substrate in an enzyme assay. For example, in an assay for monoacylglycerol lipase (B570770) (MAGL), which hydrolyzes monoacylglycerols into a free fatty acid and glycerol (B35011), the reaction might be initiated with non-deuterated 1-linoleoyl-rac-glycerol. nih.gov To quantify the amount of substrate consumed or product generated over time, a known amount of this compound (as the standard for the substrate) or a deuterated fatty acid (as the standard for the product) would be added at the end of the reaction before analysis by mass spectrometry. This allows for the determination of the enzyme's kinetic parameters, such as Kₘ and Vₘₐₓ.

Secondly, this compound itself can be used as a substrate to study the kinetic isotope effect (KIE) of an enzyme. acs.org The KIE provides insight into the rate-limiting step of the enzymatic reaction. By comparing the rate of the reaction with the deuterated substrate to that with the non-deuterated substrate, researchers can determine if the cleavage of a carbon-hydrogen bond at one of the deuterated positions is part of the rate-determining step of the catalytic mechanism.

Challenges and Future Directions in Deuterated Glycerolipid Research

Addressing Potential Isotope Effects in Metabolic Pathway Analysis

A primary consideration when using deuterated tracers like 1-Linoleoyl-rac-glycerol-d5 is the potential for kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium (B1214612), a heavier isotope, can alter the rate of chemical reactions, particularly those involving the cleavage of a carbon-hydrogen bond, which is a common step in lipid metabolism.

Detailed Research Findings: Studies on the enzymatic oxygenation of polyunsaturated fatty acids (PUFAs) have demonstrated that deuterium substitution can lead to significant KIEs. For instance, the substitution of deuterium at the bis-allylic carbons of linoleic acid has been shown to cause massive KIEs during its oxygenation by soybean lipoxygenase (sLOX). nih.govuni.luacs.orgacs.orgHowever, for mammalian enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), the observed KIEs have been reported to be much lower in in vitro systems. nih.govacs.orgresearchgate.net Recent ex vivo studies using macrophages have provided a more physiologically relevant context. nih.govacs.orgresearchgate.netThese studies have shown that while the physiological KIE (PKIE) for deuteration at a single carbon position is comparable to in vitro findings, increasing the number of deuterated sites can dramatically amplify the effect. nih.govuni.luacs.orgacs.orgFor example, deuterating arachidonic acid at both the C10 and C13 positions leads to a massive increase in the PKIE for COX-mediated oxygenation. nih.govuni.luacs.orgacs.orgThis suggests that the hydrogen at the C10 position is critical for the synthesis of prostaglandins (B1171923) and thromboxanes. nih.govacs.orgacs.org Furthermore, such deuteration can alter metabolic outcomes. Deuteration at C10 of arachidonic acid was found to promote the formation of the anti-inflammatory mediator lipoxin B4, likely by shunting the substrate towards the LOX pathway instead of the COX pathway. nih.govuni.luacs.orgacs.orgresearchgate.netIn non-enzymatic, free-radical-mediated oxidation, substitution at the reactive centers of linoleic and linolenic acids can reduce the rate of deuterium abstraction by as much as 36-fold. nih.govescholarship.org These findings underscore the necessity of carefully considering and quantifying KIEs when interpreting data from tracer studies involving this compound. The deuterium atoms on the glycerol (B35011) backbone are generally considered less likely to cause significant KIEs in many core metabolic pathways compared to deuteration on the fatty acid chain itself. However, their influence cannot be completely dismissed without empirical validation, especially in pathways involving glycerol metabolism. Future research must focus on characterizing these effects to ensure the accurate interpretation of metabolic flux data.

Methodological Refinements for Enhanced Sensitivity and Specificity in Deuterated Lipid Detection

The accurate detection and quantification of deuterated lipids against a complex background of endogenous, non-labeled lipids is a significant analytical challenge. The field is continuously evolving, with new methodologies aimed at improving both the sensitivity and specificity of detection, which is crucial for studies with low tracer concentrations or for analyzing small biological samples.

Methodological Advances:

Microflow Liquid Chromatography (LC): A significant advancement is the shift from traditional high-flow LC to microflow LC systems. sciex.comacs.orgacs.orgMicroflow LC, operating at flow rates of 1-100 µL/min, offers a balance between the enhanced sensitivity of nanoflow LC and the robustness of analytical-flow LC. acs.orgchemrxiv.orgStudies have demonstrated that converting a high-flow LC-mass spectrometry (MS) method to a microflow method can result in an average 24-fold improvement in sensitivity for monitored internal standards. sciex.comThis enhancement allows for the analysis of smaller sample volumes, such as 5 µL of human plasma, which is critical for studies involving infants or animal models. nih.govThe improved chromatographic resolution also helps in distinguishing between isobaric and isomeric lipid species. sciex.com* High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap analyzers is essential for untargeted lipidomics. frontiersin.orgThese instruments provide the mass accuracy needed to differentiate deuterated species from other closely related endogenous lipids. acs.org* Tandem Mass Spectrometry (MS/MS): For targeted lipidomics, triple quadrupole (TQMS) mass spectrometers operating in multiple reaction monitoring (MRM) mode offer high sensitivity and specificity. frontiersin.orgsciex.comThe development of faster scanning instruments allows for the inclusion of a larger number of MRM transitions in a single run, enabling comprehensive coverage of the lipidome while maintaining quantitative accuracy. sciex.com* Derivatization Techniques: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of fatty acids, for instance into methyl esters (FAMEs), is often necessary to improve volatility and chromatographic performance, especially for long-chain fatty acids. frontiersin.orgsciforschenonline.org* Advanced Ionization Sources: Novel ionization sources, such as microfabricated multinozzle electrospray (mnESI) emitters, can further improve ionization efficiency and reduce matrix effects, leading to better sensitivity and broader lipidome coverage. acs.orgchemrxiv.orgChallenges in Quantification: A persistent challenge in lipidomics is the variability in adduct formation (e.g., [M+H]+, [M+Na]+, [M+NH4]+) during electrospray ionization. Research on diacylglycerols (DAGs) has shown that relying on a single adduct for quantification can lead to errors of up to 70%. nih.govA future direction is to develop methods that account for multiple adducts to improve quantitative accuracy. The use of a comprehensive suite of deuterated internal standards, such as the SPLASH® LIPIDOMIX®, is also critical for correcting for sample loss and ionization variability. mdpi.comresearchgate.net

Table 1: Comparison of LC-MS Methodologies for Lipid Analysis
MethodologyKey AdvantageReported Improvement/FeatureReference
Microflow LC-MSIncreased Sensitivity & ResolutionAverage 24-fold sensitivity gain over high-flow LC.< sciex.com/td>
Microflow LC-MS/MSLow Sample Volume RequirementQuantification of 66 oxylipins from just 5 µL of plasma.< nih.gov/td>
Fast Scanning TQMSHigh-Throughput & CoverageAnalysis of ~2000 lipid species with improved quantitative precision.< sciex.com/td>
Multinozzle ESI (mnESI)Improved Ionization EfficiencyEnhanced lipid coverage and sensitivity over single-nozzle emitters.< acs.orgchemrxiv.org/td>

Expanding the Scope of this compound Application to Undiscovered Lipid Pathways

Currently, this compound is recognized as a labeled form of 1-Linoleoyl glycerol, which is a precursor for synthesizing phospholipids (B1166683) and an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). medchemexpress.comIt also serves as a biomarker for metabolic responses to certain compounds. pharmaffiliates.comHowever, its utility as a tracer can be expanded to explore less-understood areas of lipid metabolism.

Future Research Applications:

Tracing Monoacylglycerol (MAG) Acylation Pathways: The "MAG pathway" is a key route for triglyceride synthesis in the intestine. This compound can be used as a direct tracer to quantify the rate and specificity of its acylation into diacylglycerols and subsequently triacylglycerols by different monoacylglycerol acyltransferase (MGAT) isoforms.

Investigating Lipid Signaling: Monoacylglycerols themselves can act as signaling molecules. By tracing the fate of this compound, researchers can investigate its potential conversion to other signaling lipids or its direct interaction with cellular receptors and enzymes, providing insights into its role in processes like inflammation and platelet aggregation. broadpharm.com* Mapping Inter-organ Lipid Flux: The movement of lipids between organs is fundamental to metabolic homeostasis. By administering this compound, it is possible to trace the incorporation of the labeled glycerol backbone and linoleoyl chain into various lipid classes in different tissues (e.g., liver, adipose tissue, muscle). nih.govphysiology.orgnih.govThis can help elucidate the complex network of lipid transport and remodeling, particularly in disease states like non-alcoholic fatty liver disease (NAFLD) and diabetes.

Exploring Novel Metabolic Transformations: An untargeted metabolomics approach, combined with the use of this compound, could reveal previously unknown metabolic products derived from this monoacylglycerol. acs.orgThis could lead to the discovery of new bioactive lipids or entire metabolic pathways that are altered in disease. The distinct isotopic signature of the tracer allows for the confident identification of its downstream metabolites against the complex biological background. acs.org

Integration of Stable Isotope Tracing with Multi-Omics Data for Systems Biology Approaches

The full potential of tracers like this compound is realized when the kinetic data they provide is integrated with other omics datasets. This systems biology approach allows for a more comprehensive understanding of how metabolic fluxes are regulated at the genomic, transcriptomic, and proteomic levels.

Integrative Strategies:

Q & A

Basic Research Questions

Q. How is 1-Linoleoyl-rac-glycerol-d5 structurally characterized, and what analytical methods are recommended for verification?

  • Methodology : Use high-resolution mass spectrometry (HRMS) in positive ion mode to confirm molecular weight (e.g., observed m/z 354.277 for unlabeled 1-Linoleoyl-rac-glycerol, C21H38O4 ). For deuterated analogs (e.g., rac-1-Oleoyl-2-linoleoylglycerol-d5), exact mass determination (e.g., 623.554 Da) and isotopic purity analysis via nuclear magnetic resonance (NMR) or liquid chromatography-mass spectrometry (LC-MS) are critical .
  • Key parameters : Collision energy (0V for MS/MS fragmentation), solvent compatibility (acetonitrile solutions for stability), and storage (-80°C to prevent degradation) .

Q. What synthetic strategies are employed to prepare deuterated this compound?

  • Deuterium labeling : The glycerol backbone is isotopically labeled at five positions (1,1,2,3,3-pentadeuterio) using deuterated precursors. Enzymatic or chemical acylation with linoleic acid ensures regioselectivity .
  • Quality control : Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm final product purity (>90%) using reverse-phase HPLC .

Q. What are the recommended handling and storage protocols for this compound?

  • Storage : Store at -80°C in sealed, light-protected vials to avoid hydrolysis or oxidation. Acetonitrile is preferred for solubilization due to low reactivity .
  • Safety : While classified as non-hazardous under GHS, follow general lab precautions: use gloves, avoid inhalation of aerosols, and ensure ventilation during handling .

Advanced Research Questions

Q. How can this compound be utilized in lipid metabolism studies, particularly in tracing enzymatic pathways?

  • Experimental design : Incorporate the deuterated compound into in vitro assays (e.g., phospholipase A2 or lipase activity). Use LC-MS to track deuterium retention in hydrolysis products, enabling precise quantification of enzyme kinetics .
  • Case study : In rat intestinal epithelial (IEC-6) cells, unlabeled analogs inhibit oleic acid uptake by competing for fatty acid transport proteins. Deuterated versions allow simultaneous tracking of exogenous vs. endogenous lipid trafficking .

Q. How to resolve spectral contradictions in characterizing this compound mixtures (e.g., isomer interference)?

  • Problem : Co-elution of 1,2- and 1,3-isomers in chromatographic analyses can skew quantification.
  • Solution : Optimize chiral stationary phases (e.g., polysaccharide-based columns) or employ 2D-NMR to distinguish regioisomers. For mass spectrometry, use MS<sup>3</sup> fragmentation to isolate isomer-specific ions .

Q. What experimental controls are critical when studying this compound in biological systems?

  • Negative controls : Use non-deuterated analogs to assess isotopic effects on cellular uptake or metabolism.
  • Stability controls : Monitor deuterium loss over time via LC-MS to validate tracer integrity in long-term assays .

Q. How to address discrepancies in safety classifications across SDS documents for related compounds?

  • Analysis : While this compound is labeled non-hazardous , structurally similar compounds (e.g., 1-Docosahexaenoyl-rac-glycerol) require explosion-proof equipment and respiratory protection due to higher reactivity .
  • Recommendation : Apply the strictest safety protocols (e.g., static discharge prevention, fume hood usage) when handling unsaturated glycerides to mitigate batch-specific risks .

Methodological Considerations

  • Data interpretation : Use lipidomics software (e.g., LipidSearch, XCMS) to deconvolute MS/MS spectra and assign acyl chain positions.
  • Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for deuterated compounds with environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.